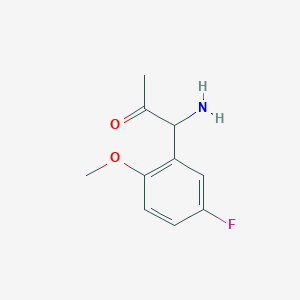

1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone

Description

1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone is a substituted acetone derivative featuring an amino group and a 5-fluoro-2-methoxyphenyl substituent. The compound’s unique substituents—a fluorine atom and methoxy group on the aromatic ring—impart distinct electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H12FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3 |

InChI Key |

ULYAFGRCLFISJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)F)OC)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 5-Fluoro-2-methoxyphenylacetone

A common approach involves the reductive amination of 5-fluoro-2-methoxyphenylacetone with ammonia or an ammonium source to introduce the amino group at the alpha-carbon of the ketone. The process can be summarized as:

- Step 1: Synthesis of 5-fluoro-2-methoxyphenylacetone via condensation or oxidation of 5-fluoro-2-methoxybenzaldehyde with acetone derivatives.

- Step 2: Reductive amination using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation in the presence of ammonia or ammonium salts.

- Step 3: Purification of the amino ketone product by crystallization or chromatography.

This method offers good yields and preserves the sensitive fluoro and methoxy groups.

Multi-Step Synthesis via Intermediate Formation

Another route involves multi-step synthesis through intermediate compounds such as amino-substituted phenyl derivatives or pyrazolecarbonitriles, which are then converted into the target amino ketone. For example:

- Formation of substituted phenylhydrazine derivatives with fluorine and methoxy substituents.

- Reaction with malononitrile derivatives under reflux in ethanol with sodium acetate as a base.

- Subsequent hydrolysis or modification steps to yield the amino ketone structure.

This approach is detailed in various patent examples describing preparation of fluorophenyl amino compounds, which can be adapted to the 5-fluoro-2-methoxyphenyl system.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 5-Fluoro-2-methoxyphenylacetone | Ammonia, NaBH3CN or H2/catalyst, solvent | 70-85 | Preserves substituents, scalable |

| Multi-step via Phenylhydrazines | 5-Fluoro-2-methoxybenzaldehyde, malononitrile derivatives | Sodium acetate, reflux in ethanol, hydrolysis | 60-75 | Requires careful purification, versatile |

| Enzymatic Cascade (prospective) | l-Phenylalanine derivatives | Alcohol dehydrogenase, transaminase, cofactors | N/A | High enantioselectivity, environmentally friendly |

Chemical Reactions Analysis

1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or oxime derivatives using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1-amino-1-(5-fluoro-2-methoxyphenyl)acetone exhibit promising anticancer activity. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various cancer cell lines. Studies have shown that certain derivatives can inhibit cell growth and induce apoptosis in cancer cells, suggesting potential as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of key cellular pathways. For example, some studies have demonstrated that they can interfere with polyamine metabolism, which is crucial for cancer cell proliferation. This interference can lead to reduced levels of polyamines, thereby inhibiting cancer cell growth and inducing cell cycle arrest .

Synthetic Utility

Synthesis of Derivatives

The synthesis of 1-amino-1-(5-fluoro-2-methoxyphenyl)acetone can serve as a precursor for various derivatives that may possess enhanced biological activities. The compound can be modified at different positions to explore structure-activity relationships (SAR), which is essential for drug development .

Pharmaceutical Applications

Due to its structural features, this compound is also being investigated for its potential use in the development of new pharmaceuticals targeting specific diseases. Its ability to interact with biological targets makes it a candidate for further exploration in drug discovery programs aimed at developing novel therapeutic agents .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Evaluated against pancreatic cancer cells; showed significant growth inhibition | Highlights potential for developing new cancer therapies |

| Polyamine Pathway Modulation | Inhibition of polyamine uptake led to reduced tumor growth | Suggests a novel mechanism for anticancer action |

| SAR Investigations | Various derivatives synthesized; some exhibited improved potency | Provides insights into optimizing drug candidates |

Mechanism of Action

The mechanism of action of 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Solubility and Polarity

- Target Compound: The electron-withdrawing fluorine and methoxy groups likely increase polarity, enhancing solubility in polar solvents like acetone or ethanol compared to less polar analogs. Acetone’s miscibility with water and organic solvents () suggests the target compound may exhibit similar behavior, though the aromatic substituents could reduce aqueous solubility .

- 3-Cyclopentyloxy Analog : The bulky cyclopentyloxy group reduces polarity, favoring solubility in less polar solvents (e.g., ethyl acetate) .

Reactivity

- The amino group in the target compound may participate in condensation or nucleophilic addition reactions, similar to cyano-group migrations observed in .

Biological Activity

1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone can be represented as follows:

Research indicates that 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines. Studies suggest that it may induce apoptosis and inhibit cell proliferation through various signaling pathways, including the modulation of p53 expression and activation of caspases .

- Antibacterial Properties : Initial screenings have indicated that this compound possesses antibacterial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic processes .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to cancer progression and bacterial resistance. For instance, it has shown inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission .

Anticancer Studies

A notable study evaluated the effects of 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone on human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The results indicated an IC50 value of approximately 12.3 µM for HCT116 cells, demonstrating significant cytotoxicity compared to non-cancerous cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 12.3 | Induction of apoptosis |

| MCF-7 | 20.5 | Cell cycle arrest |

Antibacterial Activity

In vitro studies revealed that 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was assessed using a disc diffusion method, yielding zones of inhibition ranging from 10 mm to 15 mm depending on concentration .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Q & A

Q. What are the recommended synthetic routes for 1-Amino-1-(5-fluoro-2-methoxyphenyl)acetone, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated aromatic precursors (e.g., 5-fluoro-2-methoxyphenyl derivatives) can undergo aminolysis with acetone derivatives. Optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like palladium for cross-coupling reactions . Purity can be monitored via HPLC (≥97% threshold), as seen in analogous compounds .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer: Use a combination of:

- NMR (¹H/¹³C) to verify substituent positions (e.g., fluoro and methoxy groups on the phenyl ring).

- Mass spectrometry (MS) for molecular weight confirmation (e.g., expected [M+H]+ ~224.2 g/mol).

- X-ray crystallography for absolute configuration, as demonstrated for structurally related fluorophenyl compounds .

- HPLC with UV detection (λ = 254 nm) to assess purity, referencing protocols for aminoacetophenone derivatives .

Q. What are the stability considerations for storage and handling?

- Methodological Answer: Store under inert gas (argon) at –20°C to prevent degradation of the amino and ketone groups. Use amber vials to shield from light, as fluorinated aromatic amines are prone to photolytic decomposition . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can this compound serve as a building block in drug discovery, particularly for fluorinated pharmacophores?

- Methodological Answer: The 5-fluoro-2-methoxyphenyl moiety is a common motif in kinase inhibitors and CNS-targeting agents. For example:

- Functionalize the amino group via reductive amination to create tertiary amines for receptor binding.

- Modify the ketone via condensation to form Schiff bases, as seen in fluorinated benzochromene derivatives .

- Pair with computational docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

- Methodological Answer: Investigate Suzuki-Miyaura coupling using the methoxy group as a directing moiety. Monitor regioselectivity via ¹⁹F NMR to assess electronic effects of the fluoro substituent. Compare with non-fluorinated analogs to isolate steric vs. electronic contributions . Kinetic studies (e.g., variable-temperature NMR) can reveal transition states in amide bond formation .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer:

- Step 1 : Re-examine synthetic steps for byproducts (e.g., oxidation of the amino group to nitro).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals, referencing fluorophenol analogs .

- Step 3 : Compare with crystallographic data (e.g., C–F bond lengths in related structures ) to validate assignments.

- Step 4 : Employ high-resolution MS to detect trace impurities (<0.1%) that may arise from halogen exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.